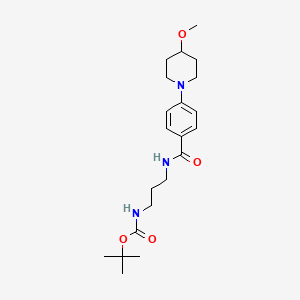
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl)carbamate, also known as Boc-3-(4-(4-methoxypiperidin-1-yl)benzamido)propyl carbamate, is a chemical compound used in scientific research. It is a type of carbamate compound that is commonly used in the synthesis of peptides and proteins.
Scientific Research Applications
Synthesis and Chemical Transformations
Regioselective Deprotection and Acylation
The synthesis process involves regioselective deprotection and acylation of penta-N-protected thermopentamine, showcasing the utility of tert-butyl N-protected carbamates in organic synthesis. This technique is crucial for synthesizing derivatives containing multiple removable amino-protecting groups, enabling targeted modifications of the molecule for specific applications (Pak & Hesse, 1998).
Nucleophilic Substitutions and Radical Reactions
Tert-butyl phenylazocarboxylates, akin to tert-butyl carbamates, serve as versatile building blocks in synthetic chemistry. They enable nucleophilic substitutions and radical reactions, facilitating the synthesis of complex organic molecules. This adaptability underscores the significance of tert-butyl carbamates in developing synthetic methodologies (Jasch, Höfling, & Heinrich, 2012).
Medicinal Chemistry and Drug Development
Asymmetric Synthesis of Amines
N-tert-Butanesulfinyl imines, closely related to tert-butyl carbamates, are pivotal intermediates in the asymmetric synthesis of amines. This method is integral to developing chiral drugs, highlighting the importance of tert-butyl carbamate derivatives in medicinal chemistry (Ellman, Owens, & Tang, 2002).
Material Science and Polymer Research
Synthesis of Ortho-Linked Polyamides
Compounds derived from tert-butyl carbamates have been used in synthesizing polyamides with ether linkages, demonstrating their role in developing new materials with desirable thermal and mechanical properties. This research underscores the potential of tert-butyl carbamate derivatives in material science (Hsiao, Yang, & Chen, 2000).
properties
IUPAC Name |
tert-butyl N-[3-[[4-(4-methoxypiperidin-1-yl)benzoyl]amino]propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O4/c1-21(2,3)28-20(26)23-13-5-12-22-19(25)16-6-8-17(9-7-16)24-14-10-18(27-4)11-15-24/h6-9,18H,5,10-15H2,1-4H3,(H,22,25)(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBPBYFAVYYGIFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNC(=O)C1=CC=C(C=C1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B2761917.png)
![2,11-Dimethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B2761918.png)
![3'-(4-Fluorophenyl)-1-[(3-methoxyphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2761920.png)
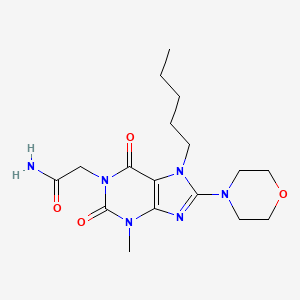
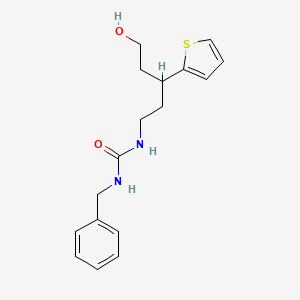
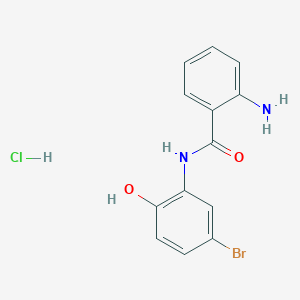
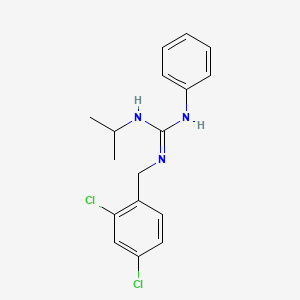
![1-[(4-Fluorophenyl)methyl]-5-oxo-N-propylpyrrolidine-2-carboxamide](/img/structure/B2761927.png)

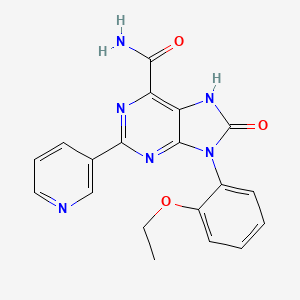
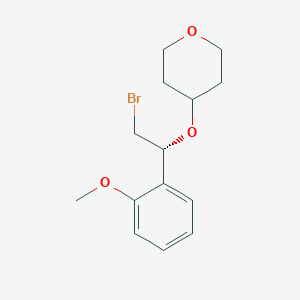
![Methyl 2-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate;hydrochloride](/img/structure/B2761935.png)
![3-{2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidin-7-yl}-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2761937.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide hydrochloride](/img/structure/B2761938.png)